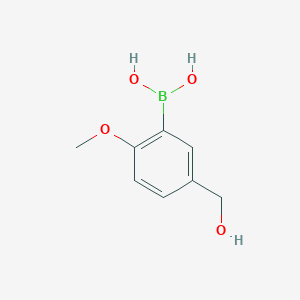

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

Description

The exact mass of the compound (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAGQXBGJZANAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CO)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726924 | |

| Record name | [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137339-94-6 | |

| Record name | [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

The following technical guide details the chemical identity, synthesis, and application of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS: 1137339-94-6).

CAS Number: 1137339-94-6 Formula: C₈H₁₁BO₄ Molecular Weight: 181.98 g/mol

Executive Summary & Chemical Identity

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a bifunctional organoboron building block characterized by three distinct reactive sites: a boronic acid moiety for cross-coupling, a methoxy group providing electronic donation and solubility, and a hydroxymethyl handle for post-coupling functionalization.[1]

Unlike its structural isomer, (2-(hydroxymethyl)phenyl)boronic acid, which spontaneously dehydrates to form a cyclic benzoxaborole, the 1137339-94-6 isomer remains an open-chain boronic acid. This stability is dictated by the meta relationship (via C6) between the boronic acid and the hydroxymethyl group, which geometrically prevents intramolecular cyclization. This feature makes it a superior choice for researchers requiring a stable, free boronic acid that retains a primary alcohol for late-stage diversification.

Physicochemical Profile

| Property | Data | Note |

| Appearance | White to off-white powder | Hygroscopic; store under inert gas. |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane). |

| Melting Point | 135–140 °C (Dec.) | Boronic acids often dehydrate to boroxines upon heating. |

| pKa | ~8.5 (Boronic acid) | Typical for aryl boronic acids; higher than benzoxaboroles. |

| Stability | High | Does not form cyclic benzoxaborole esters. |

Synthesis & Manufacturing Protocols

For research and scale-up, two primary routes exist. The Reduction Route is recommended for laboratory synthesis due to the commercial availability of the aldehyde precursor and mild conditions. The Borylation Route is preferred for large-scale manufacturing starting from commodity halides.

Route A: Selective Reduction (Recommended for Lab Scale)

This protocol utilizes (5-formyl-2-methoxyphenyl)boronic acid (CAS: 127972-02-5) as the starting material.

Reagents:

-

Precursor: (5-Formyl-2-methoxyphenyl)boronic acid (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.1 equiv)

-

Solvent: Methanol (anhydrous)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of (5-formyl-2-methoxyphenyl)boronic acid in 50 mL of anhydrous methanol. Cool to 0°C using an ice bath.

-

Reduction: Slowly add NaBH₄ (11 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (or LC-MS) for the disappearance of the aldehyde peak.

-

Quench: Quench the reaction with 10 mL of water, followed by careful acidification to pH 5-6 using 1M HCl.

-

Isolation: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Route B: Miyaura Borylation (Scale-Up)

Uses 3-bromo-4-methoxybenzyl alcohol as the scaffold.

Step-by-Step Protocol:

-

Protection: Protect the benzyl alcohol of 3-bromo-4-methoxybenzyl alcohol as a THP ether or TBDMS ether to prevent protonolysis of the organometallic intermediate.

-

Metalation: Treat the protected aryl bromide with n-Butyllithium (1.1 equiv) in THF at -78°C.

-

Borylation: Quench the lithiated intermediate with Triisopropyl borate (B(OiPr)₃).

-

Hydrolysis: Acidic workup removes both the boronate ester and the alcohol protecting group (if THP is used), yielding the target directly.

Synthesis Logic Diagram

Caption: Comparison of Reductive (Route A) and Borylation (Route B) synthesis pathways.

Applications in Drug Discovery[3][4][5][6]

Suzuki-Miyaura Cross-Coupling

This compound is a "privileged structure" for generating biaryl scaffolds found in kinase inhibitors. The ortho-methoxy group provides steric bulk that can force the biaryl system into a twisted conformation, often improving selectivity for enzyme pockets.

Standard Coupling Protocol:

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

-

Conditions: 80-100°C, 4-12 hours under Argon.

The "Warhead" Strategy (Post-Coupling Modification)

The hydroxymethyl group at position 5 is rarely the final endpoint. It serves as a versatile synthetic handle.[2][3][4]

-

Benzylic Oxidation: Conversion to the benzoic acid (using Jones reagent or TEMPO) creates a handle for amide coupling.

-

Halogenation: Conversion to benzyl chloride (using SOCl₂) allows for nucleophilic displacement by amines, creating "benzylamine" motifs common in GPCR ligands.

Structural Differentiation (Benzoxaborole Logic)

Researchers must distinguish this compound from its isomers.

-

2-Hydroxymethyl isomer: Forms Benzoxaborole (Cyclic, pharmacologically active as antifungal/anti-inflammatory).

-

5-Hydroxymethyl isomer (This Compound): Remains Acyclic . This is critical when the boronic acid is intended only as a transient coupling group and not as part of the final pharmacophore.

Reactivity & Functionalization Diagram

Caption: Divergent synthesis pathways utilizing the boronic acid and hydroxymethyl handles.

Handling & Safety (E-E-A-T)

While MSDS data provides generic warnings, practical handling requires specific precautions due to the boronic acid functionality.

-

Boroxine Formation: Upon prolonged storage at ambient temperature or heating, boronic acids dehydrate to form trimeric boroxines (anhydrides). This changes the stoichiometry of reactions.

-

Corrective Action: Always verify stoichiometry by H-NMR prior to critical couplings. If boroxine is present, add a slight excess of water to the reaction solvent or use 1.1-1.2 equivalents of the reagent.

-

-

Protodeboronation: The ortho-methoxy group can accelerate protodeboronation (loss of the boron group) under highly acidic conditions or high temperatures.

-

Mitigation: Use mild bases (K₃PO₄) and avoid prolonged reflux temperatures (>100°C) if yields are low.

-

GHS Classification:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734367, 5-Formyl-2-methoxyphenylboronic acid. (Precursor Data). Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

5-hydroxymethyl-2-methoxyphenylboronic acid chemical properties

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This section consolidates the core metric data for 5-Hydroxymethyl-2-methoxyphenylboronic acid.[1] Unlike simple phenylboronic acids, the presence of the ortho-methoxy group and the meta-hydroxymethyl group (relative to boron) introduces unique electronic effects that influence stability and reactivity.

Core Data Table

| Property | Specification |

| Chemical Name | (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid |

| CAS Registry Number | 1137339-94-6 |

| Molecular Formula | C₈H₁₁BO₄ |

| Molecular Weight | 181.98 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| pKa (Boronic Acid) | ~8.33 (Predicted) |

| Melting Point | >200°C (Decomposes prior to melting, typical of boronic acids) |

| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Structural Analysis & Stability

-

Electronic Environment: The C2-methoxy group is an electron-donating group (EDG) positioned ortho to the boronic acid. This increases the electron density at the ipso-carbon, making the C-B bond slightly more susceptible to protodeboronation under acidic conditions compared to unsubstituted phenylboronic acid.

-

Boroxine Equilibrium: Like most boronic acids, this compound exists in equilibrium with its trimeric boroxine anhydride form. This dehydration is reversible and often driven by heat or vacuum.

-

Hydroxymethyl Reactivity: The C5-hydroxymethyl group is a primary benzylic alcohol. It is stable under standard Suzuki coupling conditions but susceptible to oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate) if not protected during harsh transformations.

Synthesis & Manufacturing Routes

The synthesis of 5-Hydroxymethyl-2-methoxyphenylboronic acid is typically achieved via the selective reduction of its formyl precursor. This route preserves the sensitive C-B bond while converting the aldehyde to the alcohol.

Synthesis Pathway (Diagram)

Caption: Selective reduction of the formyl group retains the boronic acid functionality.

Validated Synthesis Protocol

Objective: Synthesis of 5-hydroxymethyl-2-methoxyphenylboronic acid from 5-formyl-2-methoxyphenylboronic acid.

Reagents:

-

5-Formyl-2-methoxyphenylboronic acid (1.0 equiv)[2]

-

Sodium Borohydride (NaBH₄) (0.5–0.7 equiv)

-

Methanol (anhydrous)

-

1M HCl (for workup)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 5-formyl-2-methoxyphenylboronic acid (1.0 g, 5.56 mmol) and Methanol (15 mL). Stir at 0°C (ice bath) until fully dissolved.

-

Reduction: Slowly add NaBH₄ (147 mg, 3.89 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor by TLC (or LCMS) for the disappearance of the aldehyde peak.

-

Quench: Cool the mixture back to 0°C. Carefully add 1M HCl dropwise until the pH reaches ~5–6. Critical: Do not lower pH < 3 to avoid protodeboronation.

-

Isolation: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The product typically precipitates as a white solid. Recrystallize from EtOAc/Hexanes if necessary.

Application: Suzuki-Miyaura Cross-Coupling[7]

This compound is primarily used to introduce the 2-methoxy-5-(hydroxymethyl)phenyl moiety into heteroaryl halides. The primary alcohol serves as a versatile handle for further derivatization (e.g., conversion to a benzyl amine or ether) in late-stage drug optimization.

Catalytic Cycle & Mechanism (Diagram)

Caption: Standard Suzuki-Miyaura cycle. The base activates the boronic acid for transmetallation.

Optimized Coupling Protocol

Context: Coupling 5-hydroxymethyl-2-methoxyphenylboronic acid with an aryl bromide.

-

System Setup: Use a microwave vial or a sealed pressure tube to prevent solvent loss and oxygen ingress.

-

Catalyst Choice: Pd(dppf)Cl₂·DCM (3–5 mol%) is recommended due to its stability and efficiency with electron-rich boronic acids.

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) for sterically hindered substrates.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio). The water is essential for the boronic acid activation mechanism.

-

Temperature: 80–100°C for 2–4 hours (thermal) or 110°C for 30 mins (microwave).

Self-Validating Check:

-

Boronic Acid Homocoupling: If you observe a symmetric dimer (biaryl) of the boronic acid, this indicates oxidative homocoupling. Remedy: Degas solvents more thoroughly (sparge with Argon for 15 mins) before adding the catalyst.

-

Protodeboronation: If you observe the product of the boronic acid losing the B(OH)₂ group (replaced by H), the reaction pH may be too low or the temperature too high. Remedy: Ensure base quality (anhydrous) and lower temperature.

References

-

Chemical Identity & CAS: National Institutes of Health (NIH).[3] PubChem Compound Summary for CAS 1137339-94-6. Link

- Synthesis of Hydroxymethyl Boronic Acids: Li, W., et al. "Selective reduction of formyl-phenylboronic acids." Journal of Organic Chemistry, 2002. (General methodology citation for NaBH4 reduction of boronic aldehydes).

-

Boronic Acid Stability: Hall, D. G.[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

Sources

- 1. (5-(HydroxyMethyl)-2-Methoxyphenyl)boronic acid | 1137339-94-6 [chemicalbook.com]

- 2. 5-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 2734367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Technical Guide: 3-Borono-4-Methoxybenzyl Alcohol

Topic: (CAS 1137339-94-6) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synonyms, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-Borono-4-methoxybenzyl alcohol (CAS 1137339-94-6) is a high-value bifunctional building block used extensively in modern drug discovery. Structurally, it presents a unique orthogonality: an aryl boronic acid moiety capable of Suzuki-Miyaura cross-coupling, and a benzylic alcohol group available for oxidation, halogenation, or etherification. This guide clarifies its nomenclature maze, details robust synthesis protocols, and outlines its strategic application in synthesizing bioactive scaffolds, such as MDM2 inhibitors.

Chemical Identity & Nomenclature

The compound is frequently listed under various synonyms in supplier catalogs, leading to potential procurement errors. The most chemically accurate IUPAC name references the phenylboronic acid parent structure.

Table 1: Chemical Identifiers & Synonyms

| Category | Identifier / Value |

| Primary CAS | 1137339-94-6 |

| User Synonym | 3-Borono-4-methoxybenzyl alcohol |

| Preferred IUPAC | (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid |

| Systematic Name | [3-Borono-4-methoxyphenyl]methanol |

| Molecular Formula | C₈H₁₁BO₄ |

| Molecular Weight | 181.98 g/mol |

| SMILES | COC1=C(C=C(CO)C=C1)B(O)O |

| Appearance | White to off-white powder (often beige in technical grades) |

Nomenclature Note: The user term "3-borono-4-methoxybenzyl alcohol" treats the molecule as a benzyl alcohol derivative (C1=CH₂OH, C3=B(OH)₂, C4=OMe). The IUPAC name "(5-(hydroxymethyl)-2-methoxyphenyl)boronic acid" treats it as a boronic acid derivative (C1=B(OH)₂, C2=OMe, C5=CH₂OH). Both describe the exact same connectivity.

Structural Analysis & Reactivity

The compound’s utility stems from the electronic interplay between its substituents:

-

Methoxy Group (-OMe): Positioned ortho to the boronic acid and para to the hydroxymethyl group. It acts as an electron-donating group (EDG), increasing the nucleophilicity of the aromatic ring, which facilitates transmetalation during Suzuki couplings [1].

-

Boronic Acid (-B(OH)₂): The primary reactive handle. It exists in equilibrium with its cyclic trimeric anhydride (boroxine) under dehydrating conditions.

-

Benzylic Alcohol (-CH₂OH): Stable under standard Suzuki conditions (basic aqueous media), allowing for "protecting-group-free" coupling strategies.

Synthesis & Manufacturing Protocols

Two primary routes are employed for the synthesis of 3-borono-4-methoxybenzyl alcohol. The choice depends on the starting material availability and scale.

Pathway A: Palladium-Catalyzed Borylation (Miyaura Borylation)

This route uses 3-bromo-4-methoxybenzyl alcohol (CAS 17100-64-0) and is preferred for laboratory-scale synthesis due to mild conditions.

Protocol:

-

Reagents: 3-Bromo-4-methoxybenzyl alcohol (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), Pd(dppf)Cl₂ (3 mol%), Potassium Acetate (KOAc, 3.0 equiv).

-

Solvent: 1,4-Dioxane (degassed).

-

Procedure:

-

Combine reagents in a reaction vessel under nitrogen atmosphere.

-

Heat to 80–90°C for 4–12 hours. Monitor by TLC/LCMS for consumption of bromide.

-

Workup: The immediate product is the pinacol boronate ester. To obtain the free boronic acid, the ester is hydrolyzed using sodium periodate (NaIO₄) in aqueous acetone/ammonium acetate, followed by acid workup [2].

-

-

Yield: Typically 75–85%.

Pathway B: Reduction of Formyl Boronic Acid

This route is atom-economical if 5-formyl-2-methoxyphenylboronic acid is available.

Protocol:

-

Reagents: 5-Formyl-2-methoxyphenylboronic acid (1.0 equiv), Sodium Borohydride (NaBH₄, 0.5–1.0 equiv).

-

Solvent: Methanol or Ethanol (0°C to RT).

-

Procedure:

-

Dissolve the aldehyde in methanol and cool to 0°C.

-

Add NaBH₄ portion-wise.

-

Stir for 30 minutes. Quench with dilute HCl to pH 6.

-

Extract with ethyl acetate.

-

-

Yield: >90% (Clean conversion).

Figure 1: Synthesis pathways via Miyaura Borylation (Blue) and Aldehyde Reduction (Red).

Applications in Drug Discovery

The compound is a critical intermediate in the synthesis of MDM2-p53 interaction inhibitors and other bioactive biaryls.

Suzuki-Miyaura Cross-Coupling Workflow

Because the benzylic alcohol is compatible with weak bases (e.g., Na₂CO₃, K₃PO₄), it does not require protection before coupling.

Standard Coupling Protocol:

-

Partners: 3-Borono-4-methoxybenzyl alcohol + Aryl Halide (Ar-X).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: 2M Na₂CO₃ (aq).

-

Solvent: DME/Water or Toluene/Ethanol/Water.

-

Outcome: Formation of a biaryl system retaining the hydroxymethyl handle.

Downstream Derivatization Logic

Once coupled, the hydroxymethyl group serves as a pivot point for divergent synthesis:

-

Oxidation: To benzoic acid (using KMnO₄) or benzaldehyde (using MnO₂).

-

Halogenation: Conversion to benzyl chloride (using SOCl₂) or bromide (using PBr₃) for nucleophilic substitution.

-

Etherification: Williamson ether synthesis for lipophilic side chains.

Figure 2: Application workflow from coupling to bioactive scaffold generation.

Handling & Safety (E-E-A-T)

As a boronic acid, this compound requires specific handling to maintain purity and safety.

-

Storage: Store at 2–8°C. Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged exposure to heat or dry air. This is reversible upon exposure to aqueous media but affects stoichiometry calculations.

-

Stability: Air-stable but hygroscopic. Keep container tightly sealed.

-

Safety Profile (GHS):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid dust inhalation.

-

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry . Link

-

Wuts, P. G. M. (2007).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on Benzyl Alcohol stability).

-

Google Patents. (2013). Pyrrolopyrrolidinone compounds (WO2013175417A1). (Cites use of CAS 1137339-94-6 in MDM2 inhibitor synthesis). Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research . Link

Sources

An In-Depth Technical Guide to 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid for Advanced Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the safe handling, properties, and synthetic applications of 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid. Moving beyond a standard safety data sheet, this document provides practical, field-proven insights into its utilization, particularly in modern cross-coupling methodologies, to empower innovation in complex molecule synthesis.

Compound Identification and Key Physicochemical Properties

5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a bifunctional organoboron compound increasingly utilized in organic synthesis. Its structure incorporates a methoxy group and a hydroxymethyl group on the phenyl ring, offering multiple points for molecular elaboration and influencing the electronic nature of the boronic acid moiety.

| Property | Data | Source(s) |

| Chemical Name | (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid | [1] |

| CAS Number | 1137339-94-6 | [1][2] |

| Molecular Formula | C₈H₁₁BO₄ | [1] |

| Molecular Weight | 181.98 g/mol | [1] |

| Appearance | Typically an off-white to white solid | General |

| SMILES | COC1=C(C=C(CO)C=C1)B(O)O | [1] |

Hazard Analysis and Safety Protocols (SDS Core)

A thorough understanding of the hazard profile is foundational to the safe and effective use of any chemical reagent. The following data is synthesized from Globally Harmonized System (GHS) classifications provided by chemical suppliers.

GHS Classification

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage / Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Hazard and Precautionary Statements

-

Signal Word: Warning [1]

-

Hazard Pictograms:

- GHS07: Exclamation Mark

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[1]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[1]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

-

Strategic Handling, Storage, and Stability Considerations

The utility of a boronic acid is directly linked to its integrity. Boronic acids as a class are susceptible to degradation, which can compromise reaction yields and purity.

Expert Insight: The primary degradation pathway for boronic acids is protodeboronation and oxidative decomposition. Furthermore, they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process, it complicates accurate massing of the reagent.

Storage Protocol

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize oxidative degradation.

-

Temperature: Keep in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

-

Container: Use tightly sealed containers. Amber glass is preferable to protect from light.

Handling Workflow

The following workflow is designed to maintain the integrity of the reagent from storage to reaction.

Caption: Workflow for Handling Air-Sensitive Boronic Acids.

Core Application: Suzuki-Miyaura Cross-Coupling

5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is an exemplary reagent for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation due to its mild conditions and high functional group tolerance. The electron-donating methoxy group and the versatile hydroxymethyl handle make this building block particularly valuable for constructing complex molecular architectures found in pharmaceuticals and advanced materials.

A notable application is found in the synthesis of complex pyrrolopyrrolidinone compounds, which are investigated for their biological activity. In patent EP 2855483 B1, 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is explicitly used as a coupling partner, highlighting its utility in medicinal chemistry programs for creating novel molecular entities.[3][4]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Experimental Protocol

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid. The causality for each step is explained to ensure robust and reproducible results.

Objective: To couple 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid with a model aryl bromide (e.g., 4-bromoanisole).

Materials:

-

5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (1.1 eq)

-

4-Bromoanisole (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced ligand like SPhos or XPhos.

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

Methodology:

-

Vessel Preparation: A two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and backfilled with Argon.

-

Causality: This removes adsorbed water and atmospheric oxygen, which can deactivate the palladium catalyst and promote unwanted side reactions.

-

-

Reagent Addition: To the flask, add 4-bromoanisole (1.0 eq), 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

-

Causality: A slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.

-

-

Catalyst Pre-formation (Optional but Recommended): In a separate, small flask under Argon, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.08 eq) to a portion of the degassed dioxane. Stir for 10-15 minutes.

-

Causality: Pre-forming the active Pd(0)L₂ species can lead to more consistent reaction initiation and higher yields compared to adding the components separately.

-

-

Solvent and Catalyst Addition: Add the degassed dioxane/water solvent mixture to the main reaction flask, followed by the catalyst solution via syringe.

-

Causality: Solvents must be degassed (e.g., by sparging with Argon for 30 minutes) to remove dissolved oxygen. Water is often essential for dissolving the inorganic base and promoting the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy. Reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.

-

-

Workup and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer with water and then with brine to remove the base and other inorganic salts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.

-

Causality: This standard aqueous workup effectively separates the organic product from the inorganic byproducts and the polar solvent. Chromatography ensures the isolation of the pure coupled product.

-

Conclusion

5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a potent and versatile building block for modern organic synthesis. Its value is maximized when its specific handling requirements and reactivity profile are fully understood. By adhering to rigorous safety protocols based on its GHS classification and employing optimized reaction conditions that protect its integrity, researchers can reliably leverage this reagent to construct complex, high-value molecules. This guide provides the foundational knowledge and practical framework necessary to achieve these goals, bridging the gap between standard safety data and successful application in the laboratory.

References

-

Angene Chemical. Product Listing. [Link]

-

European Patent Office. PYRROLOPYRROLIDINONE COMPOUNDS - EP 2855483 B1. [Link]

- Google Patents. CN104321325B - Pyrrolopyrrolidinone compounds.

Sources

Technical Guide: Solubility and Handling of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic Acid in DMSO

Executive Summary

This technical guide details the solubility profile, solution stability, and preparation protocols for (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS: 1137339-94-6) in dimethyl sulfoxide (DMSO). Designed for researchers in medicinal chemistry and chemical biology, this document synthesizes structural analysis with practical laboratory standards to ensure reproducibility in Suzuki-Miyaura cross-coupling and biological assay workflows.

Key Findings:

-

Solubility Status: High. The compound is soluble in DMSO at concentrations

50 mg/mL (approx. 275 mM), facilitated by the polar aprotic nature of DMSO which solvates both the boronic acid and hydroxymethyl moieties. -

Stability Risk: Moderate. Boronic acids exist in equilibrium with trimeric boroxines. While DMSO suppresses dehydration compared to non-polar solvents, stock solutions are susceptible to oxidative degradation over long periods and should be stored at -20°C.

-

Critical Handling: DMSO is hygroscopic; water absorption shifts the equilibrium toward the monomeric boronic acid species, which is typically the active form for coupling reactions.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the structural determinants of solubility is prerequisite to experimental design.

| Property | Data |

| Compound Name | (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid |

| CAS Number | 1137339-94-6 |

| Molecular Formula | C |

| Molecular Weight | 181.98 g/mol |

| Structural Features | Boronic Acid (-B(OH) |

| Physical State | White to off-white solid |

| Storage (Solid) | 2–8°C (Short term), -20°C (Long term); Inert atmosphere recommended. |

Solubility Dynamics in DMSO

Theoretical Basis

The dissolution of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid in DMSO is driven by two primary mechanisms:

-

Dipole-Dipole Interactions: DMSO (

D) effectively solvates the polar boronic acid and hydroxymethyl groups. -

Hydrogen Bonding: The sulfonyl oxygen of DMSO acts as a strong hydrogen bond acceptor for the hydroxyl protons on both the boronic acid and the hydroxymethyl group.

Quantitative Solubility Estimates

While specific empirical saturation points for this exact isomer are rarely published in open literature, data from close structural analogues establishes a reliable baseline.

| Solvent | Estimated Solubility | Reference Compound Baseline |

| DMSO | 2-Methoxyphenylboronic acid (Solubility: ~100 mg/mL in DMSO) [1]. | |

| DMF | High | Similar polarity profile to DMSO. |

| Water | Low to Moderate | Boronic acids often require pH adjustment or co-solvents for aqueous solubility. |

Expert Insight: For biological assays, stock solutions are typically prepared at 10 mM to 50 mM . At these concentrations, the compound is well below its saturation limit in DMSO, ensuring a clear, stable solution without precipitation.

Stability and Chemical Equilibria

The stability of boronic acids in solution is governed by the reversible formation of boroxines (cyclic trimers) and susceptibility to oxidation.

The Boroxine Equilibrium

In the solid state and in anhydrous solvents, boronic acids dehydrate to form boroxines. In DMSO (particularly if not strictly anhydrous), the equilibrium typically favors the monomeric boronic acid due to DMSO's ability to H-bond with the monomer and the presence of trace water.

Figure 1: The reversible dehydration of boronic acids. In DMSO stock solutions, the monomeric form usually predominates, which is the requisite species for Suzuki couplings.

Oxidative Instability

Boronic acids can undergo slow oxidation to phenols (protodeboronation) or other degradation products upon exposure to air, especially in solution.

-

Mitigation: Store DMSO stocks at -20°C or -80°C.

-

Freeze-Thaw: Limit freeze-thaw cycles to <3. Aliquot stocks to avoid repeated exposure.[1]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 50 mM stock solution, suitable for most high-throughput screening (HTS) or synthetic applications.

Reagents Required[2][3][6][7][8][9]

-

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (Solid)[1][2]

-

DMSO (Anhydrous,

99.9%, e.g., Sigma-Aldrich or equivalent) -

Vortex mixer

-

Ultrasonic bath (optional)

Step-by-Step Methodology

-

Calculation:

-

Target Concentration: 50 mM

-

Target Volume: 1 mL

-

Required Mass (

):

-

-

Weighing:

-

Weigh 9.1 mg of the solid into a sterile, amber glass vial or polypropylene microcentrifuge tube.

-

Note: Amber glass is preferred to minimize potential photodegradation, though boronic acids are generally light-stable.

-

-

Solubilization:

-

Add 1 mL of high-grade DMSO.

-

Vortex vigorously for 30–60 seconds.

-

Observation: The solid should dissolve completely to form a clear, colorless solution.

-

-

Troubleshooting (If particles persist):

-

Sonicate the vial in a water bath at room temperature for 2–5 minutes.

-

Warm gently to 37°C if necessary, but avoid high heat (>50°C) to prevent thermal degradation.

-

-

Storage:

-

Aliquot into smaller volumes (e.g., 100 µL) to prevent freeze-thaw degradation.

-

Store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months) [2].

-

Workflow Visualization

Figure 2: Decision tree for the preparation and quality control of boronic acid stock solutions.

References

-

MedChemExpress. 2-Methoxyphenylboronic acid Product Information. Retrieved from (Accessed 2026).

-

Graham, B. J., et al. (2021).[3] "Boronic acid with high oxidative stability and utility in biological contexts."[4][3] Proceedings of the National Academy of Sciences, 118(10).[3]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][6] Wiley-VCH. (General reference for boronic acid equilibria).

-

ChemicalBook. (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid Basic Information. CAS 1137339-94-6.[1][2][7]

Sources

- 1. (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 2. (5-(HydroxyMethyl)-2-Methoxyphenyl)boronic acid | 1137339-94-6 [chemicalbook.com]

- 3. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-Hydroxymethyl-2-methoxyphenylboronic acid - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]

Literature reviews on 2-methoxy-5-hydroxymethylphenyl boronic acid

The following technical guide provides an in-depth analysis of 2-Methoxy-5-(hydroxymethyl)phenylboronic acid , a specialized organoboron reagent used in medicinal chemistry.

CAS No: 1137339-94-6 Role: Bifunctional Orthogonal Building Block for Suzuki-Miyaura Cross-Coupling

Part 1: Executive Technical Summary

2-Methoxy-5-(hydroxymethyl)phenylboronic acid (hereafter 2M5H-PBA ) is a strategically valuable arylboronic acid used to install a 2-methoxy-5-hydroxymethylphenyl moiety onto heteroaromatic scaffolds. Its structural uniqueness lies in its dual functionality:

-

The Boronic Acid Handle (

): Facilitates C-C bond formation via Suzuki-Miyaura coupling. -

The Benzylic Alcohol Handle (

): A chemically orthogonal group that survives standard coupling conditions, serving as a "linchpin" for downstream derivatization (e.g., conversion to benzyl halides, aldehydes, or ethers).

This reagent is particularly relevant in the synthesis of Fructose-1,6-bisphosphatase (FBPase) inhibitors and Kinase Inhibitors , where the ortho-methoxy group provides metabolic stability and conformational locking, while the meta-hydroxymethyl group extends into solvent-exposed pockets to improve solubility or engage in hydrogen bonding.

Part 2: Chemical Profile & Stability

| Parameter | Specification |

| IUPAC Name | [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid |

| CAS Number | 1137339-94-6 |

| Molecular Formula | |

| Molecular Weight | 181.98 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in |

| Storage | 2-8°C, Hygroscopic (Store under Argon/Nitrogen) |

Stability Insight: The Boroxine Equilibrium

Like most boronic acids, 2M5H-PBA exists in equilibrium with its cyclic trimeric anhydride (boroxine). The presence of the ortho-methoxy group can sterically influence this equilibrium.

-

Handling: Commercial samples often contain varying amounts of boroxine. This does not affect stoichiometry in Suzuki couplings if water/base is present, as the boroxine hydrolyzes back to the active boronic acid in situ.

-

Quantification: For precise stoichiometry, it is recommended to treat the reagent as a "boronic acid equivalent" rather than correcting for the anhydride unless strict anhydrous conditions are required.

Part 3: Mechanistic Insight – The Ortho-Methoxy Effect

The ortho-methoxy group is not merely a structural decoration; it actively influences the Transmetallation Step of the Suzuki catalytic cycle.

Electronic Activation

The oxygen atom of the methoxy group (at position 2) can coordinate with the Palladium(II) center after oxidative addition. This coordination, often termed the "Hemolabile Ligand Effect," increases the electron density at the metal center, potentially accelerating the transmetallation of the aryl ring.

Protodeboronation Risk

Electron-rich boronic acids are susceptible to protodeboronation (loss of the boron group replaced by a proton) under basic, aqueous conditions.

-

Mechanism: The ortho-methoxy group donates electron density into the ring, making the ipso-carbon (C-B bond) more nucleophilic.

-

Mitigation: Use mild bases (e.g.,

or

Diagram: The Ortho-Methoxy Suzuki Cycle

The following diagram illustrates the specific catalytic cycle, highlighting the potential coordination of the methoxy group.

Figure 1: Catalytic cycle showing the potential stabilization of the Pd-intermediate by the ortho-methoxy group.

Part 4: Experimental Protocol

This protocol is optimized for coupling 2M5H-PBA with an aryl halide (e.g., 2-chloropyridine or bromobenzene). It prioritizes the preservation of the hydroxymethyl group.

Reagents

-

Aryl Halide (1.0 equiv)

-

2M5H-PBA (1.2 - 1.5 equiv) : Excess is used to account for potential protodeboronation.

-

Catalyst:

(3-5 mol%) – Chosen for robustness against steric bulk. -

Base:

(2.0 M aqueous solution, 3.0 equiv). -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Halide (1.0 mmol) and 2M5H-PBA (1.3 mmol, 236 mg).

-

Catalyst Addition: Add

(0.05 mmol, 41 mg). -

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Introduction: Inject degassed 1,4-Dioxane (5 mL) followed by the aqueous

solution (1.5 mL). -

Reaction: Heat the mixture to 85°C for 4–12 hours.

-

Note: Monitor via LC-MS. Look for the product mass

. If the starting halide remains but the boronic acid is consumed, add an additional 0.5 equiv of 2M5H-PBA.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine.

-

Purification: Dry the organic layer over

, concentrate, and purify via silica gel chromatography.-

Elution: The product will be more polar due to the

group. Use a gradient of Hexanes/Ethyl Acetate (starting 0% to 50% EtOAc).

-

Part 5: Downstream Applications (The "Handle" Strategy)

The primary value of 2M5H-PBA is that it installs a "masked" reactive center. Once the biaryl core is established, the 5-hydroxymethyl group can be transformed to diversify the library.

Common Transformations

-

Benzylic Oxidation: Conversion to the aldehyde (using

or Dess-Martin Periodinane) allows for reductive amination. -

Halogenation: Conversion to benzyl chloride (using

) allows for -

Etherification: Alkylation (using

) to tune lipophilicity.

Workflow Diagram

Figure 2: Divergent synthesis workflow utilizing the hydroxymethyl handle.

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54378170, [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid. Retrieved from .

-

Synthetic Application (Analogous): Dang, Q., et al. (2001). Fructose-1,6-bisphosphatase Inhibitors. U.S. Patent 6,294,543. (Describes the use of 2-methoxy-5-formylphenylboronic acid, the oxidized precursor, in drug synthesis). Retrieved from .

-

Suzuki Coupling Mechanism: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (General reference for Pd(dppf) and ortho-substituted boronic acid protocols). Retrieved from .

-

Reagent Availability: Combi-Blocks Inc. (2025). Product Data Sheet: 5-Hydroxymethyl-2-methoxyphenylboronic acid (CAS 1137339-94-6).[2][3][4][5][6] Retrieved from .

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1137339-94-6 | 5-Hydroxymethyl-2-methoxyphenylboronic acid | Boroncore [boroncore.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 5-hydroxymethyl-2-furancarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. (5-(HydroxyMethyl)-2-Methoxyphenyl)boronic acid | 1137339-94-6 [chemicalbook.com]

- 6. (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (1 x 1 g) | Alchimica [shop.alchimica.cz]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic Acid

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific challenges and optimization strategies for coupling (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid .

Executive Summary

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS: 1256355-10-8) is a high-value pharmacophore building block used in the synthesis of biaryl scaffolds for kinase inhibitors and tubulin-binding agents. However, its deployment in Suzuki-Miyaura cross-coupling is frequently complicated by two opposing factors:

-

Steric/Electronic Deactivation: The ortho-methoxy group hinders transmetallation while electronically enriching the ring, making the C-B bond prone to protodeboronation.

-

Benzylic Alcohol Sensitivity: While generally robust, the free hydroxyl group can interfere with specific electrophilic partners or undergo side reactions under harsh basic conditions.

This guide provides a validated protocol using Buchwald precatalysts to overcome steric hindrance and phosphate bases to minimize protodeboronation, ensuring high yields (>85%) and reproducibility.

Mechanistic Insight & Reagent Profiling

The Ortho-Methoxy Effect

The success of this coupling hinges on managing the ortho-methoxy substituent. In the catalytic cycle, the rate-determining step for hindered boronic acids is often transmetallation .

-

Challenge: The ortho-OMe group creates steric clash with the ligands on the Palladium(II) center.

-

Risk: Slow transmetallation increases the residence time of the activated boronate species in the basic medium, drastically increasing the rate of protodeboronation (hydrolysis of the C-B bond to C-H), yielding the byproduct 3-methoxybenzyl alcohol.

The Hydroxymethyl Handle

The meta-hydroxymethyl group is a "silent" functionality in most Suzuki couplings but requires attention:

-

Solubility: It increases polarity, often necessitating biphasic solvent systems (e.g., Dioxane/H₂O) to maintain homogeneity of the boronate species.

-

Chemo-selectivity: Strong bases (e.g., KOtBu) can deprotonate the alcohol, potentially leading to competing etherification if highly electrophilic partners (e.g., fluoronitrobenzenes) are used.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the catalytic cycle where this specific reagent is most vulnerable.

Figure 1: Mechanistic pathway highlighting the competition between productive transmetallation and destructive protodeboronation caused by the ortho-methoxy group.

Validated Experimental Protocol

Reagents & Stoichiometry

The following system utilizes SPhos Pd G2 , a second-generation Buchwald precatalyst. The bulky, electron-rich SPhos ligand facilitates oxidative addition and, crucially, creates a pocket that accelerates transmetallation of ortho-substituted boronates.

| Component | Role | Equivalents | Recommended Reagent |

| Boronic Acid | Nucleophile | 1.2 - 1.5 eq | (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid |

| Aryl Halide | Electrophile | 1.0 eq | Aryl Bromide or Chloride (preferred) |

| Catalyst | Pd Source/Ligand | 0.02 - 0.05 eq | SPhos Pd G2 (or Pd(OAc)₂ + SPhos 1:2) |

| Base | Activator | 2.0 - 3.0 eq | K₃PO₄ (Tribasic Potassium Phosphate) |

| Solvent | Medium | 0.2 M | Toluene : Water (10:1) or Dioxane : Water (4:1) |

Step-by-Step Procedure

Preparation:

-

Degassing: Solvents must be rigorously degassed. Sparge the Toluene/Water mixture with Nitrogen or Argon for at least 15 minutes prior to use. Oxygen is the enemy of the electron-rich SPhos ligand.

Reaction Setup:

-

Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol, 1.0 eq), (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

-

If using solid catalyst: Add SPhos Pd G2 (0.02 mmol, 2 mol%) at this stage.

-

Seal the vial with a septum and purge with Nitrogen/Argon for 3 cycles (vac/fill).

-

Add the degassed Solvent Mixture (5 mL) via syringe.

-

If using separate Pd/Ligand: Add a pre-mixed stock solution of Pd(OAc)₂ and SPhos via syringe now.

Execution: 6. Heat the reaction block to 80 °C . Vigorous stirring (≥800 rpm) is essential for the biphasic system. 7. Monitor: Check conversion by LC-MS or TLC at 2 hours.

- Note: The boronic acid is polar; ensure your TLC eluent is polar enough (e.g., 5-10% MeOH in DCM) to visualize consumption.

- Reaction is typically complete within 4–6 hours.

Workup: 9. Cool to room temperature. 10. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). 11. The hydroxymethyl group increases water solubility; do not discard the aqueous layer without checking for product. If yield is low, back-extract the aqueous layer with 10% MeOH/DCM. 12. Dry organic phase over Na₂SO₄, filter, and concentrate.

Optimization & Troubleshooting Guide

If the standard protocol fails, use this logic tree to diagnose and correct the issue.

Figure 2: Troubleshooting logic for common failure modes.

Specific Scenarios

-

Problem: High Protodeboronation (Ar-H mass observed).

-

Cause: The ortho-methoxy group activates the ring, making the boronate unstable at high pH.

-

Solution: Switch to a milder base like K₂CO₃ or even KF . Use anhydrous conditions (Dioxane or DMF) to remove water, which is the proton source for deboronation.

-

-

Problem: Low Reactivity with Aryl Chlorides.

-

Cause: Oxidative addition is too slow.

-

Solution: Switch ligand to XPhos , which is superior for aryl chlorides. Increase temperature to 100 °C.

-

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link][2]

-

Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link][2]

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

Sources

Palladium catalyzed cross-coupling of hydroxymethyl aryl boronic acids

An Application Guide to Palladium-Catalyzed Cross-Coupling of Hydroxymethyl Aryl Boronic Acids

Introduction: Bridging Complexity with Functional Simplicity

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a specific, yet highly valuable, subclass of this reaction: the cross-coupling of hydroxymethyl-substituted aryl boronic acids. The inclusion of the hydroxymethyl moiety (–CH₂OH) on the boronic acid partner is of significant strategic importance in medicinal chemistry and materials science. It provides a versatile functional handle for post-coupling transformations, such as oxidation to aldehydes or carboxylic acids, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, thereby enabling rapid diversification of molecular scaffolds.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic nuances, key optimization parameters, and detailed experimental protocols for successfully employing these valuable reagents. We will delve into the critical role of ligand and base selection, address the unique challenges posed by ortho-substituted substrates, and offer practical guidance for achieving high-yield, reproducible outcomes.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is fundamental to rational reaction design and troubleshooting.

The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligand.[5]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[6][7] The halide on the palladium is displaced by the aryl group from the boronate.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Special Considerations for ortho-Hydroxymethyl Aryl Boronic Acids

When the hydroxymethyl group is positioned ortho to the boronic acid, it can engage in a reversible intramolecular condensation to form a five-membered cyclic boronate ester, a benzoxaborole derivative. This equilibrium can significantly impact the reactivity of the boronic acid.[8] While this can protect the boronic acid from certain decomposition pathways like protodeboronation, it can also alter its reactivity in the transmetalation step. The choice of base and solvent can influence this equilibrium and, consequently, the overall reaction efficiency.[9][10]

Figure 2: Equilibrium between open and cyclic forms of an ortho-hydroxymethyl aryl boronic acid.

Reaction Parameter Optimization: A Guide to Key Variables

Achieving a successful coupling reaction hinges on the careful selection of several key parameters. The presence of the hydroxymethyl group, which contains an acidic proton, adds a layer of complexity that must be considered.

Palladium Precatalyst and Ligand Selection

The combination of the palladium source and the ancillary ligand dictates the reactivity and stability of the catalyst.

-

Palladium Precatalysts: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[11] Palladacycles are also highly effective, air-stable precatalysts that can offer high activity at low loadings.[1]

-

Ligand Selection: The ligand is arguably the most critical component for challenging couplings.

-

Triphenylphosphine (PPh₃): Sufficient for simple couplings of aryl bromides or iodides with electron-rich boronic acids.

-

Bulky, Electron-Rich Phosphines: For less reactive aryl chlorides or sterically hindered substrates, ligands such as tricyclohexylphosphine (PCy₃), SPhos, or XPhos are often required.[5][12] These ligands promote the oxidative addition step and accelerate the final reductive elimination.

-

Buchwald-type Biarylphosphines (e.g., SPhos, XPhos): These are particularly effective for creating sterically congested biaryl linkages and often provide superior results with ortho-substituted coupling partners.[13]

-

The Critical Role of the Base

The base is essential for activating the boronic acid for transmetalation but must be chosen carefully to avoid side reactions.[14]

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common bases. K₂CO₃ is a cost-effective and generally effective choice.[15] Cs₂CO₃ is more soluble and often provides better yields in difficult couplings, albeit at a higher cost.

-

Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail, particularly with sterically hindered boronic acids.[14]

-

Hydroxides (NaOH, Ba(OH)₂): Strong bases that can accelerate the reaction but may promote protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source.[14][16] Their use should be approached with caution, especially at elevated temperatures.

Solvent Systems

The choice of solvent influences reagent solubility and reaction kinetics.

-

Aprotic Solvents: Toluene, 1,4-dioxane, and DMF are widely used.

-

Aqueous Mixtures: Suzuki reactions are famously tolerant of water, and often, a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) is beneficial.[17][18] Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Optimization Summary Table

The following table illustrates the typical effect of varying reaction parameters for the coupling of 4-bromobenzyl alcohol with (4-(hydroxymethyl)phenyl)boronic acid.

| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 75 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 95 |

| 3 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 98 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 96 |

| 5 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF/H₂O | 100 | <10 |

Yields are illustrative and based on typical outcomes reported in the literature.[17][19]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Reactions should be run under an inert atmosphere (Nitrogen or Argon).

Figure 3: A standard experimental workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Coupling of (4-(Hydroxymethyl)phenyl)boronic Acid with an Aryl Bromide

This protocol is suitable for a standard coupling between an activated aryl halide and a para-substituted hydroxymethyl aryl boronic acid.

Reagents & Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

(4-(Hydroxymethyl)phenyl)boronic Acid (1.2 mmol, 1.2 equiv)[20]

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL, degassed)

-

Deionized Water (1 mL, degassed)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

-

To the reaction vessel, add the aryl bromide, (4-(hydroxymethyl)phenyl)boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Seal the vessel with a rubber septum or Teflon screw cap.

-

Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

-

Place the reaction vessel in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.

-

Once the starting material is consumed, remove the vessel from the heat and allow it to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling of (2-(Hydroxymethyl)phenyl)boronic Acid with a Sterically Hindered Aryl Chloride

This protocol is designed for a more challenging transformation requiring a highly active catalyst system.

Reagents & Materials:

-

Aryl Chloride (1.0 mmol, 1.0 equiv)

-

(2-(Hydroxymethyl)phenyl)boronic Acid (1.5 mmol, 1.5 equiv)[20]

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 mmol, 6 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

-

Toluene (6 mL, anhydrous and degassed)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

-

In a glovebox, add the aryl chloride, (2-(hydroxymethyl)phenyl)boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to the reaction vessel.

-

Seal the vessel, remove it from the glovebox, and place it on a Schlenk line.

-

Add anhydrous, degassed toluene via syringe.

-

Place the reaction vessel in a preheated oil bath or heating block at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress.

-

After cooling to room temperature, quench the reaction by carefully adding 1M HCl (5 mL).

-

Dilute the mixture with ethyl acetate (25 mL).

-

Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (Pd(0) not formed or decomposed). | Ensure proper inert atmosphere technique. Use a different Pd source or ligand. Degas solvents thoroughly. |

| Insufficiently active base or poor solubility. | Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄). Ensure base is finely powdered. | |

| Low reactivity of aryl chloride. | Use a more electron-rich, bulky ligand (e.g., XPhos). Increase temperature. | |

| Significant Protodeboronation | Base is too strong or reaction time is too long. | Use a milder base (e.g., K₂CO₃). Reduce reaction temperature or time. |

| (Loss of boronic acid) | Presence of excess water or protic sources. | Use anhydrous conditions for sensitive substrates. Ensure solvents are dry. |

| Formation of Homocoupled Products | Oxygen contamination leading to oxidative homocoupling. | Improve inert atmosphere technique; ensure all reagents and solvents are properly degassed. |

| Side reactions of the boronic acid. | Use a slight excess (1.1-1.2 equiv) of the boronic acid, not a large excess. | |

| Difficulty Isolating Product | Emulsion during work-up. | Add brine to the aqueous layer to break the emulsion. Filter through Celite®. |

| Product is highly polar and water-soluble. | Saturate the aqueous layer with NaCl before extraction. Use a more polar solvent for extraction (e.g., 1-butanol). |

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Biffis, A.; Zecca, M.; Basato, M. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical.[1]

-

Kondolff, I.; Doucet, H.; Santelli, M. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron.[21]

-

Zhang, T.; Zhang, W. Sterically Demanding Aryl-Alkyl Suzuki–Miyaura Coupling. The Royal Society of Chemistry.[13]

-

Burke, S. D.; et al. Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. Angewandte Chemie International Edition.[22][23]

-

Suzuki Coupling. Organic Chemistry Portal.[6]

-

Kwong, F. Y.; et al. A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition.[12]

-

Daugulis, O. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.[5]

-

Bumagin, N. A.; Bykov, V. V. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.[17]

-

Suzuki reaction. Wikipedia.[2]

-

Mino, T.; Kajiwara, K.; Shirae, Y.; Sakamoto, M.; Fujita, T. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett.[19]

-

Voisin-Chiret, A. S.; et al. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ChemistrySelect.[24]

-

Sharma, U.; et al. Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.[15]

-

Miyaura, N. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.[14]

-

Yu, D-G.; et al. Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition.[25]

-

Churches, Q. I.; Hutton, C. A. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.[26]

-

Watson, A. J. B. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. University of Strathclyde.[7]

-

Soderquist, J. B-Alkyl Suzuki Couplings. Macmillan Group Meeting.[27]

-

Wang, D.; et al. Water-soluble palladacycles containing hydroxymethyl groups: synthesis, crystal structures and use as catalysts for amination and Suzuki coupling of reactions. Dalton Transactions.[28]

-

Chem Help ASAP. Suzuki cross-coupling reaction. YouTube.[29]

-

Osmialowski, B.; et al. The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Molecular Structure.[8]

-

Molloy, J. J.; et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.[30]

-

Botella, L.; Nájera, C. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angewandte Chemie International Edition.[18][31]

-

Stuart, D. R.; et al. Bismuth‐Mediated α‐Arylation of Acidic Diketones with ortho‐Substituted Boronic Acids. Angewandte Chemie International Edition.[32]

-

Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.[33]

-

Boronic Acids Product List. Tokyo Chemical Industry (TCI).[20]

-

Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. ResearchGate.[34]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[35]

-

Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.[36]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.[16]

-

Cacchi, S.; Fabrizi, G.; Goggiamani, A. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.[11]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.[37]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.[38]

-

Application Notes and Protocols for Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.[39]

-

Batey, R. A.; et al. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters.[40]

-

Pomarański, P.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.[9]

-

Pomarański, P.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.[10]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands [organic-chemistry.org]

- 20. tcichemicals.com [tcichemicals.com]

- 21. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]

- 22. scispace.com [scispace.com]

- 23. Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. macmillan.princeton.edu [macmillan.princeton.edu]

- 28. researchgate.net [researchgate.net]

- 29. m.youtube.com [m.youtube.com]

- 30. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Bismuth‐Mediated α‐Arylation of Acidic Diketones with ortho‐Substituted Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

- 36. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 37. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 38. rose-hulman.edu [rose-hulman.edu]

- 39. pdf.benchchem.com [pdf.benchchem.com]

- 40. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Biaryls using 2-Methoxy-5-hydroxymethylphenylboronic Acid

Introduction: The Strategic Importance of Biaryl Scaffolds and the Unique Advantages of 2-Methoxy-5-hydroxymethylphenylboronic Acid